CS-003 Free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H38Cl2N2O6S |

|---|---|

Molecular Weight |

673.6 g/mol |

IUPAC Name |

[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C34H38Cl2N2O6S/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40/h4-9,18-20H,10-17,21-22H2,1-3H3/t33-,45-/m0/s1 |

InChI Key |

RWSBBXFLRGQFQP-RKCQUONGSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCO[C@](C2)(CCN3CCC4(CC3)C5=CC=CC=C5C[S@@]4=O)C6=CC(=C(C=C6)Cl)Cl |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl |

Synonyms |

1-(2-(2-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl)ethyl)spiro(benzo(c)thiophene-1(3H),4'-piperidine)-2-oxide CS 003 CS-003 CS003 TNRA cpd |

Origin of Product |

United States |

Foundational & Exploratory

CS-003 Free base chemical structure and properties

An In-depth Technical Guide to CS-003 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent, non-peptide, triple tachykinin receptor antagonist with high affinity for human neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors.[1][2] As a molecule that simultaneously blocks the activity of all three tachykinin receptors, it serves as a valuable tool for investigating the physiological and pathological roles of the tachykinin system. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are implicated in a wide array of biological processes, most notably neurogenic inflammation, smooth muscle contraction, and pain transmission.[3][4] Consequently, CS-003 holds therapeutic potential for respiratory diseases and other conditions associated with neurokinin-mediated pathways.[2] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and pathway visualizations.

Chemical Structure and Properties

This compound is the neutral form of the amine-containing parent compound.[5] Its chemical and physical properties are summarized below.

Chemical Structure

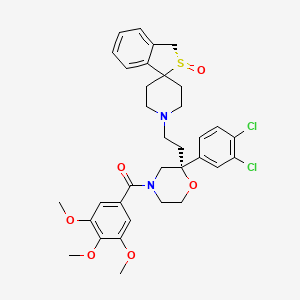

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. As of now, experimentally determined data for properties such as melting point and specific solubility are limited in publicly accessible literature; some values are computationally predicted.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone | [5] |

| Molecular Formula | C₃₄H₃₈Cl₂N₂O₆S | [2][5] |

| Molecular Weight | 673.65 g/mol | [2][5] |

| CAS Number | 191672-52-3 | [5] |

| XLogP3-AA (Computed) | 4.7 | [5] |

| Solubility | Soluble in DMSO | [6] |

Biological Activity and Mechanism of Action

CS-003 functions as a competitive antagonist at all three tachykinin receptors (NK1, NK2, and NK3), preventing the binding of endogenous ligands like Substance P, NKA, and NKB.[2] This blockade inhibits downstream signaling cascades.

Receptor Binding Affinity

CS-003 demonstrates high affinity for human tachykinin receptors, as determined by competitive radioligand binding assays. The inhibition constant (Ki) values quantify this affinity.

Table 2: Receptor Binding Affinity (Ki) of CS-003

| Receptor Target | Ki (nM) |

| Human NK1 | 2.3 |

| Human NK2 | 0.54 |

| Human NK3 | 0.74 |

| [Source:[2]] |

Functional Antagonism

The antagonistic activity of CS-003 is confirmed through functional assays that measure the inhibition of agonist-induced cellular responses. In vitro studies show that CS-003 inhibits inositol (B14025) phosphate (B84403) formation induced by NK1, NK2, or NK3 receptor agonists in a concentration-dependent manner.[2] In vivo, CS-003 has been shown to inhibit SP-induced tracheal vascular hyperpermeability and NKA/NKB-induced bronchoconstriction.[2]

Table 3: In Vitro and In Vivo Functional Activity of CS-003

| Assay | Parameter | Value |

| Inositol Phosphate Formation (in vitro) | pA2 (μM) vs NK1 | 8.7 |

| pA2 (μM) vs NK2 | 9.4 | |

| pA2 (μM) vs NK3 | 9.5 | |

| SP-induced Tracheal Hyperpermeability (in vivo) | ID₅₀ (mg/kg, i.v.) | 0.13 |

| NKA-induced Bronchoconstriction (in vivo) | ID₅₀ (mg/kg, i.v.) | 0.040 |

| NKB-induced Bronchoconstriction (in vivo) | ID₅₀ (mg/kg, i.v.) | 0.063 |

| [Source:[2]] |

Tachykinin Receptor Signaling Pathway

Tachykinin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq alpha subunit.[1][7] Upon activation by an agonist (like Substance P), the receptor catalyzes the exchange of GDP for GTP on Gαq. The activated Gαq-GTP subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[1] DAG remains in the membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses, including smooth muscle contraction and inflammatory mediator release. CS-003, as a triple antagonist, blocks the initial activation of all three receptor subtypes (NK1, NK2, NK3) in this pathway.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of tachykinin receptor antagonists and are representative of the key experiments used to evaluate CS-003.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a representative method for determining the binding affinity of CS-003 for the NK1, NK2, and NK3 receptors.

Methodology:

-

Membrane Preparation: Cell lines stably expressing human NK1, NK2, or NK3 receptors are cultured and harvested. The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris. The supernatant is then ultracentrifuged to pellet the membranes, which are resuspended in an assay buffer.

-

Assay Components: The assay is performed in a 96-well plate containing:

-

Cell membranes expressing the target receptor.

-

A specific radioligand (e.g., [³H]Substance P for NK1, [³H]SR48968 for NK2, [³H]SR142801 for NK3) at a concentration near its Kd.

-

Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Assay buffer containing protease inhibitors (e.g., bacitracin, leupeptin) and, for NK1 assays, MnCl₂.

-

-

Incubation: The plates are incubated for a set time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound ligand by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B). The filters are washed multiple times with cold assay buffer.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is counted using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values (concentration of CS-003 that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Formation Assay

This protocol provides a representative method for assessing the functional antagonist activity of CS-003.

Methodology:

-

Cell Culture and Labeling: Cells expressing the target tachykinin receptor (e.g., CHO-K1 cells) are seeded in multi-well plates. The cells are then labeled overnight with myo-[³H]inositol in inositol-free medium.

-

Pre-incubation: The labeling medium is removed, and the cells are washed. Cells are then pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of CS-003 for a specified time (e.g., 30 minutes).

-

Stimulation: A specific tachykinin receptor agonist (e.g., Substance P for NK1) is added to the wells, and the plates are incubated for an additional period (e.g., 60 minutes) at 37°C to stimulate IP accumulation.

-

Extraction: The reaction is terminated by adding a cold acid solution (e.g., perchloric acid). The cell lysates are collected.

-

Purification: The accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Quantification: The radioactivity of the eluted [³H]inositol phosphates is measured by liquid scintillation counting.

-

Data Analysis: The concentration-response curves for the agonist in the presence of different concentrations of CS-003 are plotted. The Schild equation is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Conclusion

This compound is a well-characterized triple tachykinin receptor antagonist that serves as a critical research tool for elucidating the complex roles of neurokinin signaling. Its high affinity for NK1, NK2, and NK3 receptors, combined with its demonstrated functional antagonism both in vitro and in vivo, makes it a valuable compound for studies in neuropharmacology, immunology, and respiratory diseases. The provided protocols and pathway diagrams offer a foundational guide for researchers aiming to incorporate CS-003 into their experimental designs.

References

- 1. Tachykinins: receptor to effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:191672-52-3 | Chemsrc [chemsrc.com]

- 3. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]

- 5. CS-003 (Free base) | C34H38Cl2N2O6S | CID 9831641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tachykinin-1 receptor stimulates proinflammatory gene expression in lung epithelial cells through activation of NF-kappaB via a G(q)-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

The Synthesis and Purification of CS-003 Free Base: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-003 is a potent, non-peptide triple neurokinin (NK) receptor antagonist, demonstrating high affinity for NK1, NK2, and NK3 receptors.[1] Originally developed by Daiichi Sankyo Co., Ltd., this compound has been investigated for its therapeutic potential in respiratory diseases.[1] This technical guide provides a comprehensive overview of the plausible synthetic and purification strategies for CS-003 free base, based on established principles of organic chemistry and methodologies for analogous complex heterocyclic molecules. Due to the proprietary nature of pharmaceutical development, specific, publicly available, detailed experimental protocols for the synthesis and purification of this compound are not available. This document, therefore, presents a generalized, yet technically robust, framework intended to inform researchers and drug development professionals.

Introduction

CS-003, with the chemical name [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone, is a complex molecule featuring several key structural motifs: a substituted morpholine (B109124) core, a spiro[benzothiophene-piperidine] moiety, and a dichlorophenyl group. The intricate stereochemistry of the molecule necessitates a carefully designed, stereoselective synthetic approach. This guide will outline a potential retrosynthetic analysis and propose viable forward synthesis steps, followed by a discussion of suitable purification and analytical techniques.

Plausible Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the this compound (IUPAC name: [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone) suggests a convergent synthetic approach. The molecule can be conceptually disconnected into three key building blocks:

-

A: (2R)-2-(3,4-dichlorophenyl)morpholine derivative

-

B: (2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]

-

C: 3,4,5-trimethoxybenzoyl chloride

The overall synthetic workflow can be visualized as the coupling of these key fragments.

Caption: Retrosynthetic disconnection of this compound.

Synthesis of Key Intermediates

Fragment A: (2R)-2-(3,4-dichlorophenyl)morpholine derivative

The synthesis of chiral 2-substituted morpholines can be achieved through various methods, including asymmetric synthesis or resolution of racemic mixtures. A plausible route could involve the asymmetric dihydroxylation of a corresponding styrene (B11656) derivative, followed by a series of functional group manipulations to introduce the aminoethyl side chain and form the morpholine ring.

Fragment B: (2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]

The construction of the spirocyclic benzothiophene-piperidine core represents a significant synthetic challenge. This could be approached through an intramolecular cyclization strategy. For instance, a suitably substituted piperidine (B6355638) derivative bearing a thiophenyl group could undergo an intramolecular Friedel-Crafts type reaction or a metal-catalyzed cyclization to form the benzothiophene (B83047) ring system. The sulfoxide (B87167) can be introduced stereoselectively in a later step using a chiral oxidizing agent.

Fragment C: 3,4,5-trimethoxybenzoyl chloride

This is a commercially available or readily synthesized acylating agent, prepared from 3,4,5-trimethoxybenzoic acid and a chlorinating agent such as thionyl chloride or oxalyl chloride.

Proposed Forward Synthesis

The forward synthesis would involve the coupling of the prepared fragments in a sequential manner.

Caption: A generalized forward synthesis workflow for CS-003.

Experimental Protocols (Generalized)

The following are generalized protocols for the key transformations, based on standard organic synthesis methodologies. Note: These are not specific to CS-003 and would require significant optimization and adaptation.

Table 1: Generalized Experimental Protocols

| Step | Reaction | General Procedure |

| 1 | N-Alkylation of Morpholine Derivative | To a solution of the morpholine fragment (Fragment A) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a non-nucleophilic base (e.g., K₂CO₃, DIPEA). Add the spiro-piperidine fragment (Fragment B, likely as a tosylate or mesylate derivative of the ethyl side chain precursor) and heat the reaction mixture until completion (monitored by TLC or LC-MS). Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography. |

| 2 | Amide Coupling | To a solution of the N-alkylated morpholine intermediate in a suitable aprotic solvent (e.g., DCM, THF), add a base (e.g., triethylamine, DIPEA). Cool the solution to 0 °C and add 3,4,5-trimethoxybenzoyl chloride (Fragment C) dropwise. Allow the reaction to warm to room temperature and stir until completion. Work-up involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and solvent evaporation. |

| 3 | Purification of this compound | The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of a suitable solvent system (e.g., hexanes/ethyl acetate (B1210297) or DCM/methanol). Further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture to yield the final product with high purity. |

Purification and Characterization

The purification of the final this compound is critical to ensure high purity for research and potential development.

Table 2: Purification and Analytical Methods

| Method | Purpose | Typical Parameters |

| Column Chromatography | Primary purification of crude product. | Stationary Phase: Silica gel (60-120 or 230-400 mesh). Mobile Phase: A gradient of non-polar to polar solvents (e.g., ethyl acetate in hexanes, or methanol (B129727) in dichloromethane). |

| Recrystallization | Final purification to obtain crystalline material. | Solvents: A single solvent or a binary solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and analytical separation. | Column: C18 reverse-phase. Mobile Phase: Gradient of water (with 0.1% TFA or formic acid) and acetonitrile (B52724) or methanol. Detection: UV at a suitable wavelength. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the product and intermediates. | Ionization: Electrospray Ionization (ESI). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR and ¹³C NMR to confirm the chemical structure and stereochemistry. |

| Chiral HPLC | To determine the enantiomeric and diastereomeric purity. | Chiral stationary phase column with a suitable mobile phase. |

Signaling Pathways and Logical Relationships

CS-003 acts as an antagonist at neurokinin receptors (NK1, NK2, and NK3). These are G-protein coupled receptors (GPCRs) that, upon binding their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B, respectively), activate intracellular signaling cascades, primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. CS-003, by blocking these receptors, inhibits these signaling pathways.

Caption: Inhibition of neurokinin receptor signaling by CS-003.

Conclusion

While a specific, detailed protocol for the synthesis and purification of this compound is not publicly available, this technical guide provides a scientifically sound and comprehensive overview of the plausible strategies that could be employed for its preparation and purification. The proposed retrosynthetic analysis and forward synthetic workflow, based on established organic chemistry principles for the construction of complex heterocyclic molecules, offer a valuable framework for researchers in the field. The outlined purification and analytical methods are standard practices in medicinal chemistry and drug development for ensuring the identity, purity, and quality of a target compound. The provided diagrams visually summarize the key logical relationships in the synthesis and mechanism of action of CS-003. This guide is intended to serve as a foundational resource for scientists and professionals involved in the research and development of neurokinin receptor antagonists.

References

Technical Whitepaper: Tachykinin Receptor Antagonism by CS-003 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-003 is a potent, triple tachykinin receptor antagonist demonstrating high affinity for human neurokinin (NK) receptors NK1, NK2, and NK3.[1][2] This document provides a comprehensive technical overview of the preclinical pharmacological profile of CS-003 Free Base. It includes a summary of its binding and functional activities, detailed experimental methodologies for key in vitro and in vivo assays, and a visualization of its mechanism of action within the tachykinin signaling pathway. The data presented herein support the potential therapeutic efficacy of CS-003 in conditions associated with neurokinin-mediated pathologies, such as respiratory diseases.[1][2]

Core Pharmacological Profile of this compound

CS-003 acts as a competitive antagonist at all three tachykinin receptor subtypes (NK1, NK2, and NK3), effectively blocking the signaling pathways initiated by their endogenous ligands: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).

Quantitative Data Summary

The binding affinity, in vitro functional antagonism, and in vivo potency of this compound are summarized in the tables below.

Table 1: Receptor Binding Affinities of this compound [1][2]

| Receptor Subtype | Ligand | Parameter | Value (nM) |

| Human NK1 | CS-003 | Ki | 2.3 |

| Human NK2 | CS-003 | Ki | 0.54 |

| Human NK3 | CS-003 | Ki | 0.74 |

Table 2: In Vitro Functional Antagonism of this compound [1][2]

| Target Receptor | Assay | Parameter | Value (µM) |

| NK1 | Inositol (B14025) Phosphate Formation | pA2 | 8.7 |

| NK2 | Inositol Phosphate Formation | pA2 | 9.4 |

| NK3 | Inositol Phosphate Formation | pA2 | 9.5 |

Table 3: In Vivo Efficacy of this compound [1][2]

| Model | Agonist | Endpoint | Parameter | Value (mg/kg, i.v.) |

| Guinea Pig | Substance P | Tracheal Vascular Hyperpermeability | ID50 | 0.13 |

| Guinea Pig | Neurokinin A | Bronchoconstriction | ID50 | 0.040 |

| Guinea Pig | Neurokinin B | Bronchoconstriction | ID50 | 0.063 |

Tachykinin Receptor Signaling and Mechanism of Action of CS-003

Tachykinin receptors are members of the G-protein coupled receptor (GPCR) superfamily.[1][2] Upon binding of their cognate ligands (Substance P, NKA, NKB), these receptors primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory mediator release.

CS-003 exerts its antagonistic effect by competitively binding to the tachykinin receptors, thereby preventing the binding of endogenous tachykinins and inhibiting the initiation of this downstream signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this document.

Radioligand Binding Assay for Ki Determination

This protocol outlines a competitive binding assay to determine the affinity (Ki) of CS-003 for the human NK1, NK2, and NK3 receptors.

References

CS-003 Free base binding affinity for NK1, NK2, NK3 receptors

An In-depth Technical Guide on the Binding Affinity and Signaling Pathways of CS-003 for NK1, NK2, and NK3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the triple tachykinin receptor antagonist, CS-003 free base, for the human neurokinin (NK) receptors: NK1, NK2, and NK3. It includes quantitative binding affinity data, a detailed experimental protocol for determining these values, and a summary of the associated signaling pathways for each receptor.

Binding Affinity of this compound

CS-003 is a potent antagonist with high affinity for all three human tachykinin receptors. The equilibrium dissociation constants (Ki) are summarized in the table below. Lower Ki values are indicative of higher binding affinity.

| Receptor | Ki (nM) |

| NK1 | 2.3[1][2][3][4][5] |

| NK2 | 0.54[1][2][3][4][5] |

| NK3 | 0.74[1][2][3][4][5] |

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinity of CS-003 is determined using a radioligand competition binding assay. This method measures the ability of an unlabeled compound (CS-003) to compete with a radiolabeled ligand for binding to the target receptor.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor.

-

Radioligand: A high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]-Substance P for NK1, [³H]-Neurokinin A for NK2, [³H]-Senktide for NK3).

-

Unlabeled Competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates: With glass fiber filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Assay Procedure

-

Membrane Preparation:

-

Homogenize cells expressing the target receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a desired protein concentration.

-

-

Competition Assay:

-

In a 96-well plate, add the following to each well:

-

Receptor membrane preparation.

-

A fixed concentration of the specific radioligand.

-

Increasing concentrations of the unlabeled competitor, CS-003.

-

-

For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.

-

For determining total binding, only the radioligand and membrane preparation are added.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Detection:

-

Dry the filter plates.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis

-

Calculate the specific binding at each concentration of CS-003 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of CS-003 to generate a competition curve.

-

Determine the IC50 value, which is the concentration of CS-003 that inhibits 50% of the specific radioligand binding, by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Tachykinin Receptor Signaling Pathways

NK1, NK2, and NK3 receptors are members of the G protein-coupled receptor (GPCR) superfamily.[6] Upon activation by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), they primarily couple to Gq/11 and Gs proteins to initiate downstream signaling cascades.[1][6]

NK1 Receptor Signaling

Activation of the NK1 receptor predominantly leads to the activation of Gq/11 and Gs proteins.[1][3][4]

-

Gq/11 Pathway: Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6]

-

Gs Pathway: Activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[6]

These pathways regulate various cellular processes, including inflammation, pain transmission, and cell proliferation.[6]

References

- 1. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective G protein signaling driven by substance P–neurokinin receptor dynamics - Manglik lab @ UCSF [mangliklab.com]

- 4. Selective G protein signaling driven by substance P-neurokinin receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of CS-003 Free Base: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent, orally active triple neurokinin receptor antagonist with high affinity for human neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. Tachykinins, including substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), are neuropeptides involved in a wide array of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. By antagonizing all three major neurokinin receptors, CS-003 presents a comprehensive approach to modulating tachykinin-mediated effects, with potential therapeutic applications in respiratory and other inflammatory diseases. This technical guide provides a detailed overview of the available pharmacokinetic and pharmacodynamic data for CS-003 Free Base, along with descriptions of key experimental methodologies and visualizations of the relevant signaling pathways.

Pharmacodynamics

The primary mechanism of action of CS-003 is the competitive antagonism of NK1, NK2, and NK3 receptors. The pharmacodynamic profile of CS-003 has been characterized through in vitro binding and functional assays, as well as in vivo models of neurokinin-induced physiological responses.

In Vitro Activity

CS-003 demonstrates high binding affinity for all three human neurokinin receptors. Functional antagonism has been confirmed through the inhibition of agonist-induced intracellular signaling.

Table 1: In Vitro Pharmacodynamic Profile of this compound

| Parameter | NK1 Receptor | NK2 Receptor | NK3 Receptor |

| Binding Affinity (Ki) | 2.3 nM | 0.54 nM | 0.74 nM |

| Functional Antagonism (pA2) | 8.7 | 9.4 | 9.5 |

Data sourced from in vitro studies on human neurokinin receptors.

In Vivo Efficacy

The in vivo efficacy of CS-003 has been evaluated in animal models, demonstrating its ability to inhibit physiological responses mediated by the activation of neurokinin receptors.

Table 2: In Vivo Efficacy of this compound in Guinea Pigs

| Model | Agonist | Route of Administration | ID50 |

| Tracheal Vascular Hyperpermeability | Substance P | Intravenous | 0.13 mg/kg |

| Bronchoconstriction | Neurokinin A | Intravenous | 0.040 mg/kg |

| Bronchoconstriction | Neurokinin B | Intravenous | 0.063 mg/kg |

| Tracheal Vascular Hyperpermeability | Substance P | Oral | 3.6 mg/kg |

| Bronchoconstriction | Neurokinin A | Oral | 1.3 mg/kg |

| Bronchoconstriction | Neurokinin B | Oral | 0.89 mg/kg |

ID50: The dose required to inhibit 50% of the agonist-induced response.

A clinical study in patients with mild asthma demonstrated that a single oral dose of 200 mg of CS-003 significantly protected against NKA-induced bronchoconstriction at 1 and 8 hours post-dose.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, t1/2, AUC, bioavailability, metabolism, and excretion, are not extensively available in the public domain. The available information indicates that CS-003 is orally active, as demonstrated by in vivo efficacy studies following oral administration.

Experimental Protocols

The following are summaries of the methodologies used in key studies to evaluate the pharmacodynamics of CS-003.

In Vitro Receptor Binding and Functional Assays

-

Receptor Binding Assays: The binding affinity (Ki) of CS-003 for human NK1, NK2, and NK3 receptors was determined using radioligand binding assays. Membranes from cells expressing the recombinant human receptors were incubated with a specific radiolabeled ligand and varying concentrations of CS-003. The concentration of CS-003 that inhibited 50% of the specific radioligand binding (IC50) was determined and converted to a Ki value using the Cheng-Prusoff equation.

-

Inositol (B14025) Phosphate (B84403) Formation Assay: The functional antagonist activity (pA2) of CS-003 was assessed by measuring the inhibition of agonist-induced inositol phosphate (IP) formation in cells expressing the human neurokinin receptors. Cells were pre-incubated with varying concentrations of CS-003 before being stimulated with a neurokinin agonist. The concentration-dependent inhibition of IP formation was used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

In Vivo Animal Models

-

Substance P-induced Tracheal Vascular Hyperpermeability: This model assesses the anti-inflammatory effect of CS-003. Anesthetized guinea pigs were administered Evans blue dye intravenously, followed by an intravenous injection of substance P to induce plasma extravasation in the trachea. CS-003 was administered either intravenously or orally prior to the substance P challenge. The amount of dye extravasated into the tracheal tissue was quantified to determine the inhibitory effect of CS-003.

-

Neurokinin A- and Neurokinin B-induced Bronchoconstriction: This model evaluates the ability of CS-003 to inhibit airway smooth muscle contraction. Anesthetized and mechanically ventilated guinea pigs were administered a neurokinin agonist (NKA or NKB) intravenously to induce bronchoconstriction, which was measured as an increase in airway resistance. CS-003 was given either intravenously or orally before the agonist challenge to determine its protective effect.

Human Clinical Trial on Bronchoconstriction

A randomized, double-blind, placebo-controlled, crossover study was conducted in 16 patients with mild asthma. On separate occasions, each patient received a single oral dose of 200 mg of CS-003 or a placebo. Bronchial provocation tests with inhaled neurokinin A were performed before and at 1, 8, and 24 hours after dosing to assess the effect of CS-003 on airway hyperresponsiveness. The primary endpoint was the change in the provocative concentration of NKA causing a 20% fall in the forced expiratory volume in one second (PC20).

Signaling Pathways

CS-003 exerts its effects by blocking the signaling cascades initiated by the binding of tachykinins to their respective G-protein coupled receptors (GPCRs). The primary signaling pathway for all three neurokinin receptors involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

An In-depth Technical Guide to the Solubility and Stability of CS-003 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and theoretical protocols for assessing the solubility and stability of CS-003 Free Base, a potent triple tachykinin receptor antagonist. Due to the limited publicly available data on the specific solubility and stability of this compound, this document presents detailed, industry-standard experimental protocols to enable researchers to conduct their own assessments.

Introduction to this compound

CS-003 is a non-peptide antagonist with high affinity for all three neurokinin (tachykinin) receptors: NK1, NK2, and NK3. These receptors are involved in a variety of physiological and pathological processes, including inflammation, pain transmission, and smooth muscle contraction. By blocking the action of the endogenous ligands (Substance P, Neurokinin A, and Neurokinin B) at these receptors, CS-003 holds therapeutic potential for a range of conditions.

Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for the development of suitable formulations and for ensuring its quality, efficacy, and safety in preclinical and clinical research.

Tachykinin Receptor Signaling Pathway

CS-003 exerts its pharmacological effect by inhibiting the signaling cascades initiated by the binding of tachykinins to their respective G-protein coupled receptors (GPCRs). The following diagram illustrates the general mechanism of action.

Solubility of this compound

Hypothetical Solubility Data

The following table presents a hypothetical summary of solubility data for this compound for illustrative purposes. Actual experimental values should be determined using the protocol outlined below.

| Solvent | Temperature (°C) | Hypothetical Solubility (mg/mL) |

| Water (pH 7.4) | 25 | < 0.1 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

| Ethanol (95%) | 25 | ~ 10-20 |

| Methanol | 25 | ~ 5-15 |

| Propylene Glycol | 25 | ~ 20-30 |

| Polyethylene Glycol 400 | 25 | > 50 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

3.2.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, etc.)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

3.2.2. Procedure

-

Preparation of Solvent: Prepare the desired solvents. For aqueous solubility, use buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a consistent speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of CS-003.

-

Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Stability of this compound

The stability of a drug substance is a critical quality attribute that influences its shelf-life and storage conditions. The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing of new drug substances.

Hypothetical Stability Study Summary

This table provides an example of how the results of a stability study for this compound might be presented.

| Storage Condition | Duration | Appearance | Purity by HPLC (%) | Degradation Products (%) |

| 25 °C / 60% RH (Long-term) | 12 Months | No significant change | 99.8 | < 0.1 |

| 40 °C / 75% RH (Accelerated) | 6 Months | Slight discoloration | 98.5 | 0.8 |

| Photostability (ICH Q1B) | 10 Days | No significant change | 99.7 | < 0.1 |

| Acid Hydrolysis (0.1 N HCl, 60 °C) | 24 Hours | Significant degradation | 85.2 | 14.5 |

| Base Hydrolysis (0.1 N NaOH, 60 °C) | 24 Hours | Moderate degradation | 92.7 | 7.1 |

| Oxidative Degradation (3% H₂O₂, RT) | 24 Hours | Minor degradation | 97.9 | 1.9 |

Experimental Protocol: Stability Testing

4.2.1. Long-Term and Accelerated Stability Studies

-

Sample Preparation: Place a sufficient quantity of this compound in containers that simulate the proposed packaging for storage and distribution.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analytical Tests: At each time point, test the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of degradation products.

4.2.2. Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to develop and validate a stability-indicating analytical method.

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to high temperatures (e.g., 80 °C).

-

Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze the stressed samples by HPLC to assess the extent of degradation and to identify and quantify any degradation products.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive assessment of the solubility and stability of this compound.

CS-003 Free base molecular formula C34H38Cl2N2O6S

An In-Depth Technical Guide to CS-003 Free Base: A Triple Tachykinin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-003 is a potent, non-peptide antagonist of all three tachykinin receptor subtypes: neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3). With the molecular formula C34H38Cl2N2O6S, this small molecule, also identified as CHEMBL2115415 or R-113281 free base, has demonstrated high affinity for these receptors, suggesting its potential as a therapeutic agent in conditions where tachykinin signaling is implicated, such as respiratory diseases. This document provides a technical overview of the available data on CS-003, including its physicochemical properties, biological activity, and the signaling pathways it modulates.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. These values are primarily computed estimates from publicly available chemical databases.[1]

| Property | Value | Source |

| Molecular Formula | C34H38Cl2N2O6S | PubChem[1] |

| Molecular Weight | 673.6 g/mol | PubChem (Computed)[1] |

| IUPAC Name | [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone | PubChem[1] |

| CAS Number | 191672-52-3 | PubChem[1] |

| XLogP3 | 4.7 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 96.8 Ų | PubChem (Computed)[1] |

| Formal Charge | 0 | PubChem (Computed)[1] |

Biological Activity and In Vivo Efficacy

CS-003 is characterized as a triple tachykinin receptor antagonist, exhibiting high affinity for human NK1, NK2, and NK3 receptors.[2] This broad-spectrum antagonism suggests a potential therapeutic utility in diseases where multiple tachykinin pathways are involved.[2]

Receptor Binding Affinity

The inhibitory constants (Ki) of CS-003 for the human neurokinin receptors are detailed in the following table.

| Receptor Subtype | Ki (nM) |

| NK1 | 2.3 |

| NK2 | 0.54 |

| NK3 | 0.74 |

Data sourced from MedchemExpress.[2]

In Vitro Functional Activity

CS-003 demonstrates concentration-dependent inhibition of neurokinin-induced intracellular signaling. Specifically, it has been shown to inhibit the formation of inositol (B14025) phosphate (B84403) induced by agonists of NK1, NK2, and NK3 receptors. The pA2 values, which represent the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response, are presented below.

| Receptor-Mediated Response | pA2 (µM) |

| NK1-induced inositol phosphate formation | 8.7 |

| NK2-induced inositol phosphate formation | 9.4 |

| NK3-induced inositol phosphate formation | 9.5 |

Data sourced from MedchemExpress.[2]

In Vivo Pharmacological Effects

Preclinical studies in animal models have demonstrated the efficacy of CS-003 in mitigating key pathological features associated with respiratory diseases. Intravenous administration of CS-003 has been shown to inhibit substance P-induced tracheal vascular hyperpermeability as well as neurokinin A- and neurokinin B-induced bronchoconstriction.[2]

| In Vivo Model | ID50 (mg/kg, i.v.) |

| Substance P-induced tracheal vascular hyperpermeability | 0.13 |

| Neurokinin A-induced bronchoconstriction | 0.040 |

| Neurokinin B-induced bronchoconstriction | 0.063 |

Data sourced from MedchemExpress.[2]

Mechanism of Action and Signaling Pathways

Tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily.[3] As an antagonist, CS-003 competitively binds to these receptors, thereby blocking the downstream signaling cascades initiated by their endogenous ligands: Substance P (for NK1), Neurokinin A (for NK2), and Neurokinin B (for NK3). The primary signaling pathway for all three receptors involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC).

Tachykinin Receptor Signaling Pathway

The general workflow for tachykinin receptor signaling, which is inhibited by CS-003, is depicted below.

Caption: General signaling pathway of tachykinin receptors inhibited by CS-003.

Experimental Protocols

Detailed proprietary protocols for the assays conducted on CS-003 are not publicly available. However, this section outlines the standard methodologies for the key experiments cited.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

References

Methodological & Application

Application Notes: In Vitro Profiling of CS-003 Free Base

Abstract

These application notes provide a comprehensive set of protocols for the in vitro characterization of CS-003, a potent and selective inhibitor of the MEK1/2 kinases. The included methodologies detail the assessment of CS-003's biochemical potency, its anti-proliferative effects on cancer cell lines, and its mechanism of action via inhibition of the MAPK/ERK signaling pathway. The data presented herein serve as a foundational guide for researchers in oncology and drug development investigating the therapeutic potential of CS-003.

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cellular processes including proliferation, survival, and differentiation. Hyperactivation of this pathway, often driven by mutations in BRAF or RAS genes, is a key oncogenic driver in a variety of human cancers, including melanoma, colorectal, and non-small cell lung cancer. Mitogen-activated protein kinase kinase (MEK) 1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, phosphorylating and activating ERK1 and ERK2. Consequently, MEK inhibitors have emerged as a clinically validated class of therapeutic agents.

CS-003 is a novel, small molecule, non-ATP-competitive inhibitor of MEK1/2. This document outlines the essential in vitro assays to quantify its biochemical and cellular activity.

Signaling Pathway

CS-003 targets the MEK1/2 kinases, thereby preventing the phosphorylation and subsequent activation of ERK1/2. This action blocks the downstream signaling cascade that promotes cell proliferation and survival.

Caption: MAPK/ERK signaling pathway with CS-003 inhibition of MEK1/2.

Quantitative Data Summary

The following tables summarize the quantitative data obtained for CS-003 across the described in vitro assays.

Table 1: Biochemical Potency of CS-003 Against MEK1 Kinase

| Compound | Target | Assay Format | IC₅₀ (nM) |

| CS-003 | MEK1 | Lanthascreen™ | 15.2 ± 2.1 |

| Control | MEK1 | Lanthascreen™ | 12.5 ± 1.8 |

Table 2: Anti-proliferative Activity of CS-003

| Cell Line | Genetic Background | Assay Format | GI₅₀ (nM) |

| A375 | BRAF V600E Mutant | CellTiter-Glo® | 25.8 ± 3.5 |

| HT-29 | BRAF V600E Mutant | CellTiter-Glo® | 31.4 ± 4.2 |

| HCT116 | KRAS G13D Mutant | CellTiter-Glo® | 45.1 ± 5.9 |

Experimental Protocols

Protocol 1: MEK1 Biochemical Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC₅₀ value of CS-003 against MEK1 kinase. The assay measures the binding of a fluorescently labeled ATP competitive kinase inhibitor (tracer) to the MEK1 enzyme. CS-003 will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

MEK1 Kinase, active (Thermo Fisher Scientific)

-

Eu-anti-GST Antibody (Thermo Fisher Scientific)

-

Kinase Tracer 236 (Thermo Fisher Scientific)

-

5X Kinase Buffer (Thermo Fisher Scientific)

-

CS-003 Free Base

-

DMSO (Assay Grade)

-

384-well, low-volume, white plates (Corning)

-

Plate reader capable of time-resolved FRET (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of CS-003 in 100% DMSO. Create a 12-point, 3-fold serial dilution series in DMSO. Further dilute this series in 1X Kinase Buffer.

-

Assay Plate Preparation: Add 2.5 µL of the diluted compound solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme/Antibody Mixture: Prepare a solution containing MEK1 kinase and the Eu-anti-GST antibody in 1X Kinase Buffer. Add 5 µL of this mixture to each well.

-

Tracer Mixture: Prepare a solution containing Kinase Tracer 236 in 1X Kinase Buffer. Add 2.5 µL of this mixture to each well.

-

Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

-

Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Plot the Emission Ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Caption: Workflow for the MEK1 biochemical inhibition assay.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the anti-proliferative effect of CS-003 on cancer cell lines by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

A375, HT-29, or HCT116 cells

-

Appropriate cell culture medium (e.g., DMEM for A375) + 10% FBS

-

This compound

-

DMSO (Cell culture grade)

-

96-well, flat-bottom, white-walled plates (Corning)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 90 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Addition: Prepare a serial dilution of CS-003 in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

-

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability) and no-cell control (0% viability). Plot the normalized percent viability against the logarithm of compound concentration and fit to a four-parameter logistic model to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Phospho-ERK Inhibition

This protocol assesses the mechanism of action of CS-003 by measuring the inhibition of ERK1/2 phosphorylation in cells.

Materials:

-

A375 cells

-

6-well plates

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (Cell Signaling Technology)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Cell Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of CS-003 (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer per well. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Wash membrane 3x with TBST.

-

-

Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH.

-

Data Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of phospho-ERK to total ERK for each treatment condition.

Application Notes and Protocols for CS-003 Free Base in Respiratory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 is a potent and selective triple tachykinin receptor antagonist, demonstrating high affinity for human neurokinin NK1, NK2, and NK3 receptors. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides implicated in the pathophysiology of various respiratory diseases. They are known to mediate neurogenic inflammation, bronchoconstriction, vascular hyperpermeability, and mucus secretion. By antagonizing all three tachykinin receptors, CS-003 offers a comprehensive approach to studying and potentially treating respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and chronic cough. These application notes provide detailed protocols for utilizing CS-003 in relevant preclinical models of respiratory disease.

Mechanism of Action

CS-003 competitively inhibits the binding of tachykinins to their respective receptors (NK1, NK2, and NK3), thereby blocking their downstream signaling pathways. This antagonism mitigates the key pathological features of several respiratory diseases.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of CS-003.

Table 1: In Vitro Receptor Binding Affinity of CS-003

| Receptor | Ligand | Ki (nM) |

| Human NK1 | Substance P | 2.3 |

| Human NK2 | Neurokinin A | 0.54 |

| Human NK3 | Neurokinin B | 0.74 |

Table 2: In Vivo Efficacy of CS-003 in Guinea Pig Models

| Model | Parameter | Route of Administration | ID50 (mg/kg) |

| Substance P-induced Tracheal Vascular Hyperpermeability | Inhibition of plasma extravasation | Intravenous | 0.13 |

| Neurokinin A-induced Bronchoconstriction | Inhibition of bronchoconstriction | Intravenous | 0.040 |

| Neurokinin B-induced Bronchoconstriction | Inhibition of bronchoconstriction | Intravenous | 0.063 |

Experimental Protocols

In Vivo Studies in Guinea Pig Models

This model is used to evaluate the effect of CS-003 on allergen-induced airway inflammation and hyperresponsiveness.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Al(OH)₃)

-

Phosphate-buffered saline (PBS)

-

CS-003 free base

-

Vehicle for CS-003 (e.g., 0.5% methylcellulose)

-

Aerosol delivery system

-

Whole-body plethysmograph

Procedure:

-

Sensitization:

-

On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 100 mg of Al(OH)₃ in PBS.

-

On day 14, administer a booster i.p. injection of 1 ml of a solution containing 50 µg of OVA in PBS.

-

-

CS-003 Administration:

-

From day 21 to day 28, administer CS-003 or vehicle orally (p.o.) or via the desired route once daily, 1 hour before the OVA challenge.

-

-

OVA Challenge:

-

From day 21 to day 28, place the sensitized guinea pigs in a whole-body plethysmograph and expose them to an aerosol of 0.5% OVA in PBS for 5 minutes daily.

-

-

Measurement of Airway Responsiveness:

-

On day 29, 24 hours after the last OVA challenge, assess airway responsiveness to a bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine) using the whole-body plethysmograph.

-

Generate a dose-response curve and calculate the provocative concentration causing a 100% increase in baseline enhanced pause (Penh), a measure of airway obstruction.

-

-

Bronchoalveolar Lavage (BAL) and Histology:

-

Following the assessment of airway responsiveness, euthanize the animals and perform a bronchoalveolar lavage to collect BAL fluid.

-

Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

-

Process the lungs for histological examination to assess airway inflammation and remodeling.

-

This model is used to assess the efficacy of CS-003 in a model of chronic airway inflammation and emphysema.[1]

Materials:

-

Male Hartley guinea pigs (400-450 g)

-

Commercial cigarettes

-

Whole-body exposure chamber

-

This compound

-

Vehicle for CS-003

-

Equipment for lung function measurement (e.g., forced oscillation technique)

Procedure:

-

Cigarette Smoke Exposure:

-

Expose guinea pigs to the smoke of 10 cigarettes, twice a day, 5 days a week, for 12 weeks in a whole-body exposure chamber.[1]

-

A control group should be exposed to room air only.

-

-

CS-003 Administration:

-

Administer CS-003 or vehicle daily throughout the 12-week exposure period, at a specified time before the first smoke exposure of the day.

-

-

Assessment of Lung Function:

-

At the end of the 12-week period, measure lung function parameters such as lung resistance and compliance using appropriate techniques.

-

-

Bronchoalveolar Lavage (BAL) and Histopathology:

-

After lung function measurements, collect BAL fluid for cell analysis (neutrophils and macrophages are of particular interest).

-

Perfuse and fix the lungs for histopathological analysis, including assessment of alveolar airspace enlargement (emphysema) and airway inflammation.

-

This model is used to evaluate the antitussive potential of CS-003.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Saline

-

This compound

-

Vehicle for CS-003

-

Aerosol generator

-

Plexiglas chamber with a microphone to record cough sounds

Procedure:

-

Acclimatization:

-

Acclimatize the guinea pigs to the experimental setup by placing them in the Plexiglas chamber for short periods on consecutive days before the experiment.

-

-

CS-003 Administration:

-

Administer CS-003 or vehicle at the desired dose and route, typically 1 hour before the capsaicin challenge.

-

-

Capsaicin Challenge:

-

Place the guinea pig in the chamber and expose it to an aerosol of capsaicin solution (e.g., 30 µM in saline) for a defined period (e.g., 5 minutes).

-

-

Cough Assessment:

-

Record the number of coughs during the exposure period and for a subsequent observation period (e.g., 5 minutes).

-

Analyze the recordings to differentiate coughs from sneezes based on the characteristic sound and associated body movement.

-

In Vitro Studies

This assay determines the affinity of CS-003 for the NK1, NK2, and NK3 receptors.

Materials:

-

Cell membranes from CHO cells stably expressing human NK1, NK2, or NK3 receptors

-

Radiolabeled ligands (e.g., [³H]Substance P for NK1, [¹²⁵I]NKA for NK2, [³H]SR142801 for NK3)

-

This compound

-

Unlabeled tachykinin ligands for non-specific binding determination

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Prepare cell membranes from the respective cell lines using standard homogenization and centrifugation techniques.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of CS-003.

-

For total binding, omit CS-003.

-

For non-specific binding, add a high concentration of the corresponding unlabeled ligand.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of CS-003 to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of CS-003 to inhibit agonist-induced increases in intracellular calcium.

Materials:

-

CHO cells stably co-expressing a human tachykinin receptor (NK1, NK2, or NK3) and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Tachykinin agonists (Substance P, NKA, Senktide)

-

This compound

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Plating:

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Dye Loading (if applicable):

-

If using a fluorescent dye, incubate the cells with the dye according to the manufacturer's instructions.

-

-

Compound Addition:

-

Add varying concentrations of CS-003 or vehicle to the wells and incubate for a defined period (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in the luminometer or fluorescence plate reader.

-

Inject the appropriate tachykinin agonist into the wells and immediately measure the light emission or fluorescence signal.

-

-

Data Analysis:

-

Determine the agonist-induced calcium response in the presence of different concentrations of CS-003.

-

Plot the percentage of inhibition against the log concentration of CS-003 to calculate the IC50 value.

-

Disclaimer

These protocols are intended for guidance and may require optimization for specific experimental conditions and laboratory setups. Researchers should adhere to all applicable safety guidelines and institutional regulations when working with chemical reagents and animals.

References

Application Notes and Protocols for In Vivo Administration of CS-003 Free Base in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-003 Free base is a potent, non-peptide triple tachykinin receptor antagonist with high affinity for human neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are neuropeptides implicated in the pathophysiology of various inflammatory and respiratory diseases. By simultaneously blocking the activity of all three neurokinin receptors, this compound offers a comprehensive approach to investigating the role of tachykinin signaling in disease models and presents a potential therapeutic strategy for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and cough.

These application notes provide a summary of the in vivo applications of this compound in relevant animal models, along with detailed protocols to guide researchers in their study design.

Mechanism of Action

This compound acts as a competitive antagonist at NK1, NK2, and NK3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (SP, NKA, and NKB), primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses including smooth muscle contraction, vascular permeabilization, and neurogenic inflammation. By blocking these receptors, this compound effectively inhibits these downstream signaling events.

Signaling Pathway of Tachykinin Receptors and Inhibition by this compound

Caption: Tachykinin receptor signaling and antagonism by CS-003.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo efficacy of this compound in various animal models.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | Ki (nM) |

| Human NK1 | 2.3 |

| Human NK2 | 0.54 |

| Human NK3 | 0.74 |

Table 2: In Vivo Efficacy of this compound in Guinea Pig Models

| Model | Agonist/Stimulus | Endpoint | Route of Administration | ID₅₀ (mg/kg) |

| Tracheal Vascular Hyperpermeability | Substance P | Inhibition of dye extravasation | Intravenous | 0.13 |

| Bronchoconstriction | Neurokinin A | Inhibition of bronchoconstriction | Intravenous | 0.040 |

| Bronchoconstriction | Neurokinin B | Inhibition of bronchoconstriction | Intravenous | 0.063 |

| Tracheal Vascular Hyperpermeability | Substance P | Inhibition of dye extravasation | Oral | 3.6 |

| Bronchoconstriction | Neurokinin A | Inhibition of bronchoconstriction | Oral | 1.3 |

| Bronchoconstriction | Neurokinin B | Inhibition of bronchoconstriction | Oral | 0.89 |

| Cough | Capsaicin (B1668287) Aerosol | Reduction in cough number | Oral | - (Significant inhibition at 10 mg/kg) |

| Allergic Asthma | Ovalbumin | Inhibition of airway hyperresponsiveness | Oral | - (Significant inhibition at 10 mg/kg) |

| Allergic Rhinitis | Ovalbumin | Inhibition of nasal blockade | Oral | - (Dose-dependent inhibition) |

| Cigarette Smoke-Induced Effects | Cigarette Smoke | Inhibition of bronchoconstriction, hyperpermeability, and mucus secretion | Intravenous | - (Dose-dependent inhibition) |

Note: Pharmacokinetic data such as half-life, bioavailability, Cmax, and Tmax for this compound are not publicly available at this time. Researchers should perform pilot pharmacokinetic studies to determine the optimal dosing regimen for their specific animal model and experimental design.

Experimental Protocols

The following are detailed protocols for key in vivo experiments where this compound has been shown to be effective.

Experimental Workflow for In Vivo Studies

Caption: General workflow for in vivo studies with CS-003.

Protocol 1: Ovalbumin-Induced Allergic Asthma in Guinea Pigs

Objective: To evaluate the efficacy of this compound in a model of allergic asthma characterized by airway hyperresponsiveness.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Al(OH)₃)

-

Methacholine (B1211447) chloride

-

This compound

-

Vehicle for this compound

-

Whole-body plethysmograph for measurement of airway resistance

Procedure:

-

Sensitization:

-

On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 100 mg of Al(OH)₃ in saline.

-

Administer a booster i.p. injection of 100 µg of OVA in saline on day 14.

-

-

Drug Administration:

-

From day 21 to day 28, administer this compound (e.g., 10 mg/kg) or vehicle orally once daily.

-

-

Antigen Challenge:

-

On days 26, 27, and 28, 1 hour after drug administration, expose the guinea pigs to an aerosol of 1% OVA in saline for 10 minutes in a chamber.

-

-

Measurement of Airway Hyperresponsiveness:

-

On day 29, 1 hour after the final drug administration, place the animals in a whole-body plethysmograph.

-

After a 10-minute acclimatization period, establish a baseline reading.

-

Expose the animals to increasing concentrations of aerosolized methacholine chloride (e.g., 10, 30, 100, 300 µg/ml) for 1 minute at 5-minute intervals.

-

Measure the specific airway resistance (sRaw) after each methacholine challenge.

-

Calculate the concentration of methacholine that causes a 200% increase in sRaw from baseline (PC₂₀₀).

-

-

Data Analysis:

-

Compare the PC₂₀₀ values between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Protocol 2: Capsaicin-Induced Cough in Guinea Pigs

Objective: To assess the antitussive effect of this compound.

Materials:

-

Male Hartley guinea pigs (350-400 g)

-

Capsaicin

-

Saline

-

This compound

-

Vehicle for this compound

-

Cough recording chamber equipped with a microphone and a pneumotachograph

Procedure:

-

Acclimatization:

-

Place individual guinea pigs in the cough recording chamber for a 10-minute acclimatization period.

-

-

Drug Administration:

-

Administer this compound (e.g., 10 mg/kg) or vehicle orally 1 hour before the capsaicin challenge.

-

-

Cough Induction:

-

Expose the animals to an aerosol of capsaicin (e.g., 30 µM in saline) for 5 minutes.

-

The aerosol can be generated using an ultrasonic nebulizer.

-

-

Cough Recording and Analysis:

-

Record the number of coughs during the 5-minute exposure period and for a 5-minute post-exposure period.

-

Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes.

-

-

Data Analysis:

-

Compare the total number of coughs between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).

-

Protocol 3: Tracheal Vascular Hyperpermeability in Guinea Pigs (Evans Blue Dye Extravasation Assay)

Objective: To measure the effect of this compound on neurogenic plasma extravasation in the trachea.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Substance P

-

This compound

-

Vehicle for this compound

-

Evans blue dye

-

Spectrophotometer

Procedure:

-

Anesthesia and Cannulation:

-

Anesthetize the guinea pigs (e.g., with urethane, 1.5 g/kg, i.p.).

-

Cannulate the jugular vein for intravenous injections.

-

-

Drug Administration:

-

Administer this compound (e.g., 0.01-3.0 mg/kg) or vehicle intravenously 5 minutes before the Substance P challenge.

-

-

Evans Blue Injection:

-

Inject Evans blue dye (30 mg/kg) intravenously.

-

-

Induction of Permeability:

-

2 minutes after Evans blue injection, administer Substance P (e.g., 10 µg/kg) intravenously.

-

-

Tissue Collection and Dye Extraction:

-

5 minutes after Substance P injection, perfuse the systemic circulation with saline to remove intravascular dye.

-

Dissect the trachea, blot it dry, and weigh it.

-

Incubate the trachea in 2 ml of formamide at 60°C for 24 hours to extract the Evans blue dye.

-

-

Quantification:

-

Centrifuge the formamide extracts.

-

Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

-

Calculate the amount of extravasated Evans blue dye (in µg) per gram of tissue weight using a standard curve.

-

-

Data Analysis:

-